Dimethylaminoneopentyl amine
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Overview
Description
Dimethylaminoneopentyl amine is an organic compound characterized by the presence of a dimethylamino group attached to a neopentyl amine structure. This compound belongs to the class of amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. Amines are known for their basic properties and are widely used in various chemical reactions and industrial applications .
Preparation Methods
The synthesis of dimethylaminoneopentyl amine can be achieved through several methods. One common approach involves the reaction of neopentyl bromide with dimethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Dimethylaminoneopentyl amine undergoes various chemical reactions, including:
Scientific Research Applications
Dimethylaminoneopentyl amine has a wide range of applications in scientific research:
Biology: In biological research, it is used to study enzyme-substrate interactions and as a precursor for the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of dimethylaminoneopentyl amine involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. This compound may also participate in redox reactions, affecting cellular pathways and biochemical processes .
Comparison with Similar Compounds
Dimethylaminoneopentyl amine can be compared with other similar compounds such as:
Dimethylaminoethyl amine: Similar in structure but with an ethyl group instead of a neopentyl group.
Dimethylaminopropyl amine: Contains a propyl group, differing in the length of the carbon chain.
Dimethylaminobutyl amine: Features a butyl group, offering different steric and electronic properties
These compounds share similar reactivity but differ in their physical properties and specific applications, highlighting the uniqueness of this compound in terms of its structural and functional attributes.
Properties
Molecular Formula |
C7H18N2 |
---|---|
Molecular Weight |
130.23 g/mol |
IUPAC Name |
2-(2,2-dimethylpropyl)-1,1-dimethylhydrazine |
InChI |
InChI=1S/C7H18N2/c1-7(2,3)6-8-9(4)5/h8H,6H2,1-5H3 |
InChI Key |
HRHKBQXBOFVHMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CNN(C)C |
Origin of Product |
United States |
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